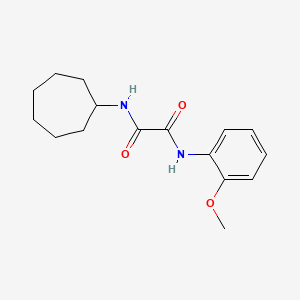
N-シクロヘプチル-N'-(2-メトキシフェニル)オキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-N’-(2-methoxyphenyl)oxamide is an organic compound with the molecular formula C16H23NO2 This compound is characterized by the presence of a cycloheptyl group and a methoxyphenyl group attached to an oxamide backbone
科学的研究の応用
N-cycloheptyl-N’-(2-methoxyphenyl)oxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
作用機序
Target of Action
Similar compounds have been found to target enzymes like cathepsin s , which plays a crucial role in antigen presentation and collagen turnover.
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-cycloheptyl-N’-(2-methoxyphenyl)oxamide . For instance, the stability of similar compounds under acidic, alkaline, and aqueous conditions has been noted .
生化学分析
Biochemical Properties
N-cycloheptyl-N’-(2-methoxyphenyl)oxamide is known to interact with various enzymes and proteins. For instance, it has been found that N-cycloheptyl-N’-(2-methoxyphenyl)oxamide is metabolized by microsomes of both species mainly to o-aminophenol and a parent carcinogen, o-anisidine . This suggests that it interacts with enzymes involved in these metabolic pathways .
Molecular Mechanism
The molecular mechanism of N-cycloheptyl-N’-(2-methoxyphenyl)oxamide involves its interaction with biomolecules. For instance, it forms the oxime in an essentially irreversible process as the adduct dehydrates . This suggests that it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-cycloheptyl-N’-(2-methoxyphenyl)oxamide in laboratory settings are not yet fully understood due to the limited availability of research data. It is known that compounds similar to N-cycloheptyl-N’-(2-methoxyphenyl)oxamide are stabilized by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms . This suggests that it may have a certain level of stability and could potentially have long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
N-cycloheptyl-N’-(2-methoxyphenyl)oxamide is involved in various metabolic pathways. For instance, it is metabolized by microsomes of both species mainly to o-aminophenol and a parent carcinogen, o-anisidine . This suggests that it interacts with enzymes involved in these metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N’-(2-methoxyphenyl)oxamide typically involves the reaction of cycloheptylamine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. The reaction can be represented as follows:
Cycloheptylamine+2-Methoxyphenyl isocyanate→N-cycloheptyl-N’-(2-methoxyphenyl)oxamide
Industrial Production Methods
In an industrial setting, the production of N-cycloheptyl-N’-(2-methoxyphenyl)oxamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
N-cycloheptyl-N’-(2-methoxyphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
類似化合物との比較
Similar Compounds
- N-cyclohexyl-N’-(2-methoxyphenyl)oxamide
- N-cycloheptyl-N’-(2-morpholinoethyl)carbodiimide
- 2-(4-Methoxyphenyl)acetamide
Uniqueness
N-cycloheptyl-N’-(2-methoxyphenyl)oxamide is unique due to its specific structural features, such as the cycloheptyl and methoxyphenyl groups. These features confer distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
N-cycloheptyl-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-21-14-11-7-6-10-13(14)18-16(20)15(19)17-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHCSORQXSOKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
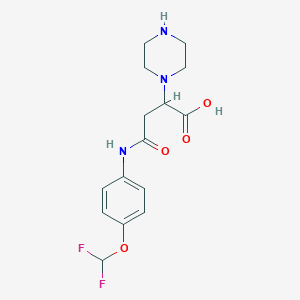
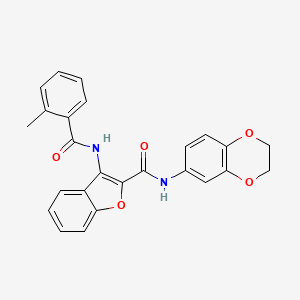
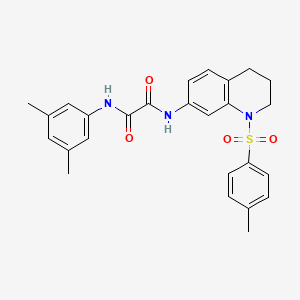
![N-(2-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2431980.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide](/img/structure/B2431981.png)
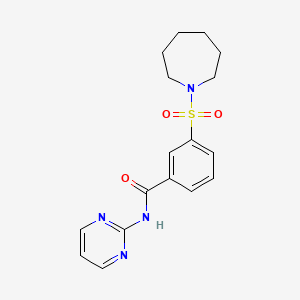
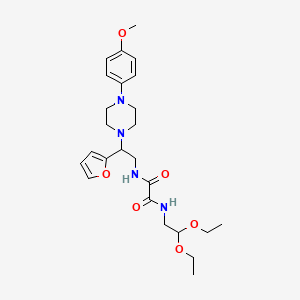
![1-[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2431985.png)
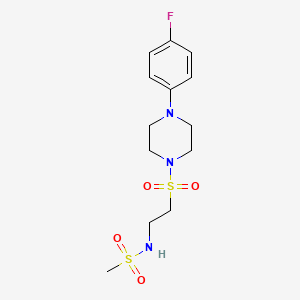
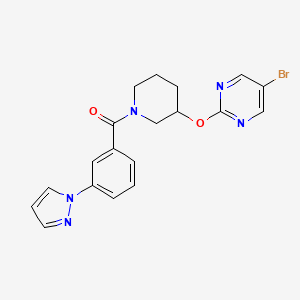
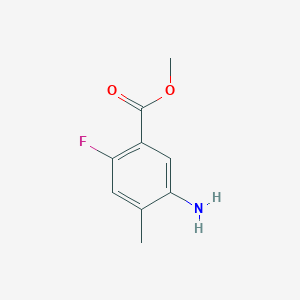
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2431993.png)
![N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2431994.png)
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-6-(4-trifluoromethanesulfonylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2431996.png)
